![molecular formula C9H10N4 B1316588 [6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine CAS No. 914637-08-4](/img/structure/B1316588.png)
[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine” is a chemical compound with the CAS Number: 681004-51-3 . It has a molecular weight of 160.18 . The compound is typically 95% pure .
Synthesis Analysis
The synthesis of compounds similar to “[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine” has been reported in the literature . For example, one method involves the reaction of 1- (6-chloro-pyridin-3-yl)-ethanone with 1H-imidazole at 120-130° C for 2 hours. The mixture is then cooled and extracted with ethyl acetate.
Molecular Structure Analysis
The linear formula of “[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine” is C8 H8 N4 . The InChI code is 1S/C8H8N4/c1-11-6-9-2-3-10(13-7-9)14-5-4-12-8-14/h2-5,7-8,11H,6H2,1H3 .
Physical And Chemical Properties Analysis
“[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine” has a molecular weight of 160.18 . It is typically 95% pure .
Aplicaciones Científicas De Investigación
Antibacterial Activity
Imidazole derivatives, including [6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine, have shown promising antibacterial properties. They act on various bacterial strains by interfering with the synthesis of the cell wall or proteins, and nucleic acids. This makes them potential candidates for developing new antibacterial agents, especially in the face of increasing antibiotic resistance .
Antitumor Properties
The imidazole ring is a common feature in many antitumor agents. Compounds with this moiety can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. Research into [6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine could lead to novel therapies for treating different types of cancer .
Antifungal Applications
Imidazole compounds have been effective against fungal infections, including those caused by Candida albicans. They can disrupt the fungal cell membrane, leading to cell death. This makes them valuable in the treatment of mycoses, particularly in immunocompromised patients .
Anti-inflammatory Effects
The anti-inflammatory effects of imidazole derivatives are well-documented. They can modulate the body’s inflammatory response, making them useful in the treatment of chronic inflammatory diseases. Research into specific derivatives like [6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine could uncover new anti-inflammatory medications .
Antiviral Potential
Imidazole rings are present in several antiviral drugs. They can interfere with viral replication by acting on enzymes or structural proteins necessary for the virus life cycle. Studying [6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine may contribute to the development of antiviral drugs for diseases that currently have limited treatment options .
Luminescence in Chemical Sensing
Imidazole derivatives can exhibit luminescence, which can be quenched in the presence of certain metal ions. This property is useful in the development of chemical sensors for detecting metal ions like Fe3+. Such sensors have applications in environmental monitoring and industrial processes .
Direcciones Futuras
Propiedades
IUPAC Name |
(6-imidazol-1-ylpyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-5-8-1-2-9(12-6-8)13-4-3-11-7-13/h1-4,6-7H,5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCOYPGAPMVKEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264757 |
Source


|
| Record name | 6-(1H-Imidazol-1-yl)-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine | |
CAS RN |
914637-08-4 |
Source


|
| Record name | 6-(1H-Imidazol-1-yl)-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1H-Imidazol-1-yl)-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



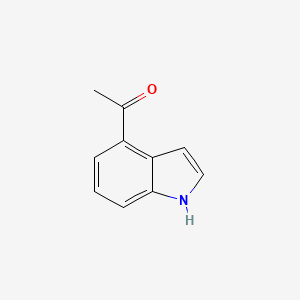
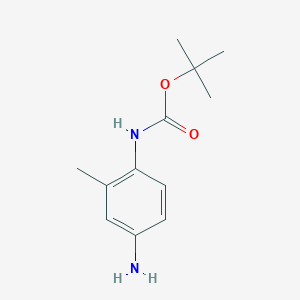
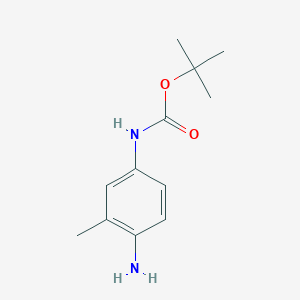
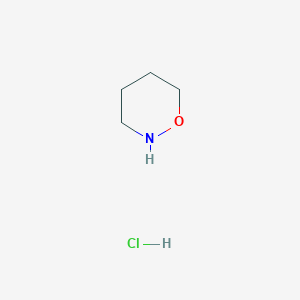
![1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide](/img/structure/B1316519.png)
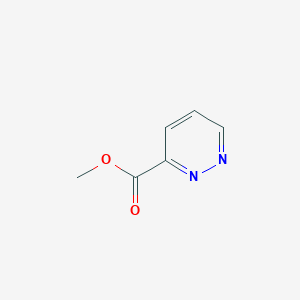
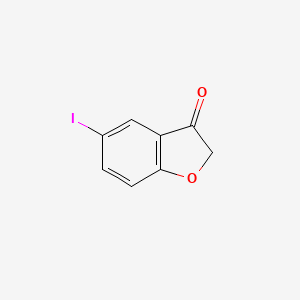
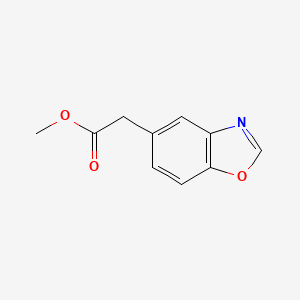
![Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1316548.png)
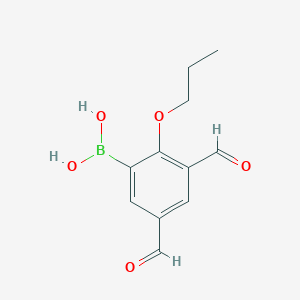
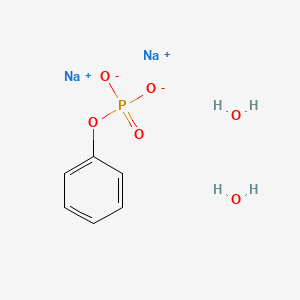
![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B1316575.png)